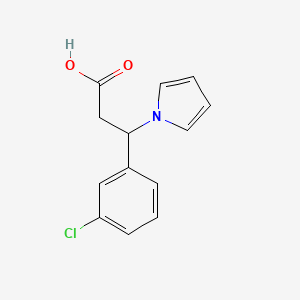
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, also known as 3CPP, is an organic compound that has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. 3CPP is a chiral compound, which means it has two enantiomers (mirror images of each other) that can be separated and used as different products. The two enantiomers of 3CPP are (R)-3CPP and (S)-3CPP. 3CPP has been studied for its ability to act as a chiral auxiliaries, which can be used to synthesize other chiral compounds. It has also been studied for its potential applications in materials science and biochemistry.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is not well understood. However, it is known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can interact with certain enzymes, such as chymotrypsin and trypsin. It is believed that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid binds to the active site of these enzymes, which can then alter the activity of the enzyme and affect the metabolism of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid have not been extensively studied. However, it is known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can interact with certain enzymes, such as chymotrypsin and trypsin, which can affect the metabolism of the substrate. It is also known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can act as a corrosion inhibitor and as a flame retardant.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid in lab experiments include its availability, low cost, and ease of synthesis. 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a commercially available compound, and it can be easily synthesized in the lab using a variety of methods. Additionally, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is relatively inexpensive and can be purchased from chemical suppliers. The main limitation of using 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid in lab experiments is that it is a chiral compound, which means that the two enantiomers must be separated before use.
Orientations Futures
The potential applications of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid are still being explored. Future research could focus on the mechanism of action of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and how it interacts with enzymes. Additionally, further research could be conducted on the biochemical and physiological effects of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, as well as its potential applications in materials science and pharmaceuticals. Finally, further research could be conducted on the synthesis of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and the separation of its two enantiomers.
Méthodes De Synthèse
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can be synthesized through a variety of methods, including condensation reactions, oxidation reactions, and aldol reactions. The most common method for synthesizing 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a condensation reaction between 3-chlorophenol and 1-pyrrolidinecarboxylic acid. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in an aqueous medium at a temperature of 80-100°C. The reaction yields a mixture of the two enantiomers of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, (R)-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and (S)-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, which can be separated and used as different products.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can be used as a chiral auxiliaries to synthesize other chiral compounds. In materials science, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its potential use as a corrosion inhibitor and as a flame retardant. In biochemistry, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its ability to interact with enzymes, which could have implications for drug design and development.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-3-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-11-5-3-4-10(8-11)12(9-13(16)17)15-6-1-2-7-15/h1-8,12H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPORQUVYWUVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxa-9-azaspiro[3.5]nonane](/img/structure/B2911477.png)
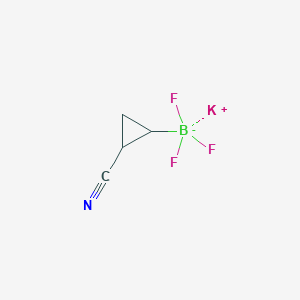
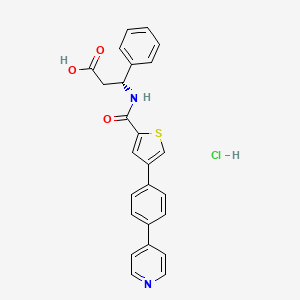
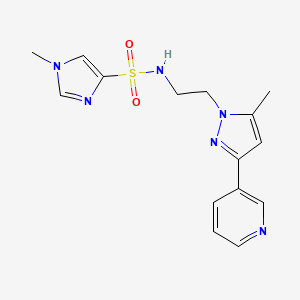

![3,5-Dimethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,2-oxazole](/img/structure/B2911483.png)

![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2911485.png)
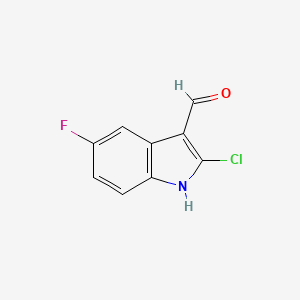

![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)

